2-(Pyridin-2-ylmethylene)indolin-3-one
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Overview
Description
2-(Pyridin-2-ylmethylene)indolin-3-one is a heterocyclic compound that combines the structural features of both indole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-ylmethylene)indolin-3-one typically involves the condensation of indolin-3-one with pyridine-2-carbaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-ylmethylene)indolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a wide range of functionalized indolin-3-one derivatives .
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethylene)indolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indolin-3-one: Shares the indole core structure but lacks the pyridine moiety.
Pyridin-2-ylmethylene derivatives: Compounds with similar pyridine-based structures but different substituents on the indole ring.
Uniqueness
2-(Pyridin-2-ylmethylene)indolin-3-one is unique due to its combined indole and pyridine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
(2E)-2-(pyridin-2-ylmethylidene)-1H-indol-3-one |
InChI |
InChI=1S/C14H10N2O/c17-14-11-6-1-2-7-12(11)16-13(14)9-10-5-3-4-8-15-10/h1-9,16H/b13-9+ |
InChI Key |
DVQWDDXGGIRHSE-UKTHLTGXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=CC=N3)/N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CC=N3)N2 |
Origin of Product |
United States |
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